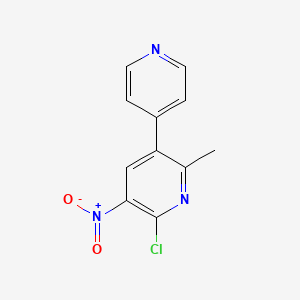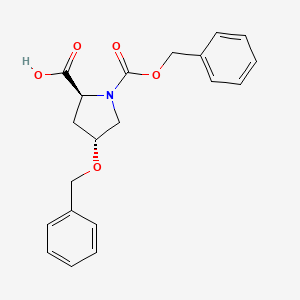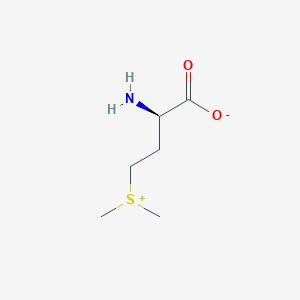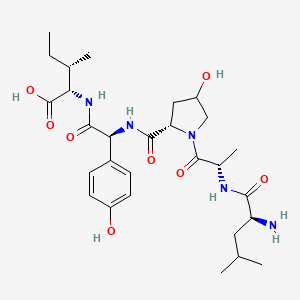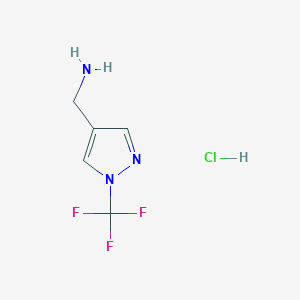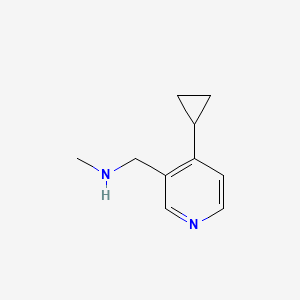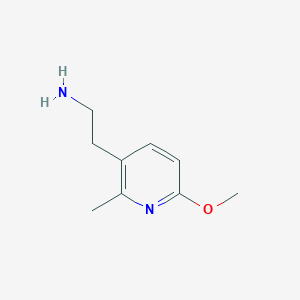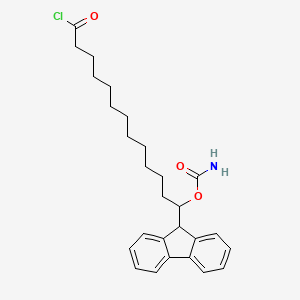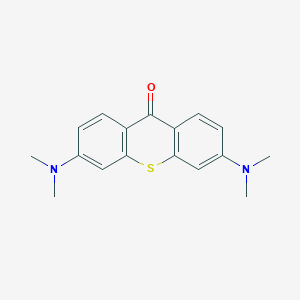![molecular formula C38H26N2O4 B13127163 1,4-Diamino-2,3-bis[([1,1'-biphenyl]-4-yl)oxy]anthracene-9,10-dione CAS No. 89868-56-4](/img/structure/B13127163.png)
1,4-Diamino-2,3-bis[([1,1'-biphenyl]-4-yl)oxy]anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis([1,1’-biphenyl]-4-yloxy)-1,4-diaminoanthracene-9,10-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central anthracene-9,10-dione core with two biphenyl groups attached via oxygen atoms at the 2 and 3 positions, and two amino groups at the 1 and 4 positions. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis([1,1’-biphenyl]-4-yloxy)-1,4-diaminoanthracene-9,10-dione typically involves multi-step organic reactions. One common method starts with the preparation of the anthracene-9,10-dione core, which is then functionalized with biphenyl groups through nucleophilic substitution reactions. The amino groups are introduced via amination reactions using suitable amine precursors under controlled conditions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of 2,3-Bis([1,1’-biphenyl]-4-yloxy)-1,4-diaminoanthracene-9,10-dione may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2,3-Bis([1,1’-biphenyl]-4-yloxy)-1,4-diaminoanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthracene-9,10-dione core to its corresponding dihydro derivatives.
Substitution: The biphenyl and amino groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, inert atmospheres, and specific solvents .
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydroanthracene derivatives, and various substituted biphenyl and amino compounds. These products can be further utilized in different applications or as intermediates in more complex synthetic pathways .
Scientific Research Applications
2,3-Bis([1,1’-biphenyl]-4-yloxy)-1,4-diaminoanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of advanced organic materials and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging and diagnostics.
Medicine: Explored for its anticancer properties and as a photosensitizer in photodynamic therapy.
Mechanism of Action
The mechanism of action of 2,3-Bis([1,1’-biphenyl]-4-yloxy)-1,4-diaminoanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. In biological systems, the compound can intercalate into DNA, disrupting its function and leading to cell death. As a photosensitizer, it generates reactive oxygen species upon light activation, causing oxidative damage to cellular components .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Bis(4-methoxyphenyl)-1,4-diaminoanthracene-9,10-dione
- 2,3-Bis(4-chlorophenyl)-1,4-diaminoanthracene-9,10-dione
- 2,3-Bis(4-nitrophenyl)-1,4-diaminoanthracene-9,10-dione
Uniqueness
Compared to similar compounds, 2,3-Bis([1,1’-biphenyl]-4-yloxy)-1,4-diaminoanthracene-9,10-dione exhibits unique properties due to the presence of biphenyl groups, which enhance its electronic and steric characteristics. This makes it particularly suitable for applications in organic electronics and as a photosensitizer in medical treatments .
Properties
CAS No. |
89868-56-4 |
|---|---|
Molecular Formula |
C38H26N2O4 |
Molecular Weight |
574.6 g/mol |
IUPAC Name |
1,4-diamino-2,3-bis(4-phenylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C38H26N2O4/c39-33-31-32(36(42)30-14-8-7-13-29(30)35(31)41)34(40)38(44-28-21-17-26(18-22-28)24-11-5-2-6-12-24)37(33)43-27-19-15-25(16-20-27)23-9-3-1-4-10-23/h1-22H,39-40H2 |
InChI Key |
DGIOFEKIJGJHBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=C(C4=C(C(=C3OC5=CC=C(C=C5)C6=CC=CC=C6)N)C(=O)C7=CC=CC=C7C4=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


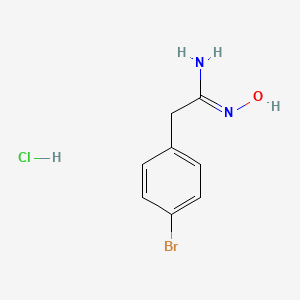
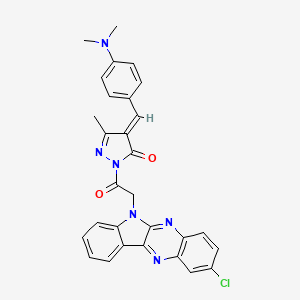
![1-(2-Chlorobenzo[d]thiazol-4-yl)ethanone](/img/structure/B13127091.png)
